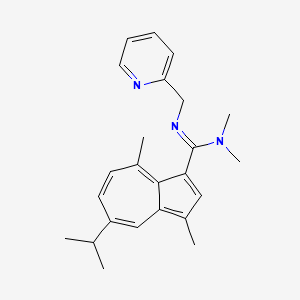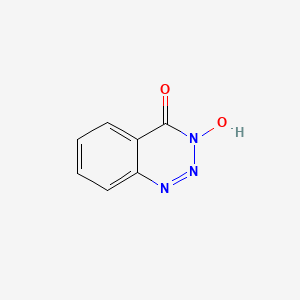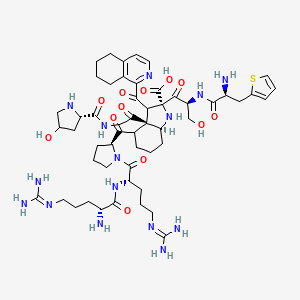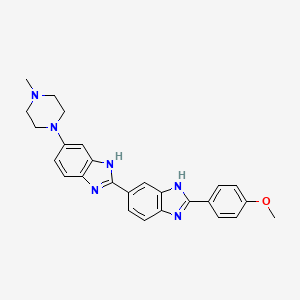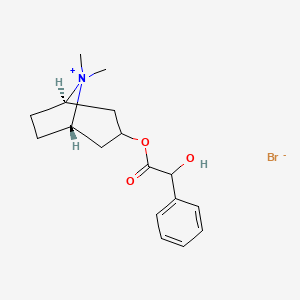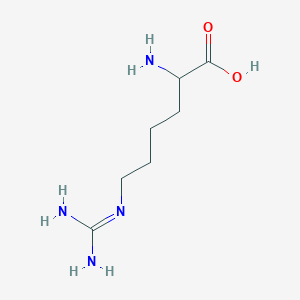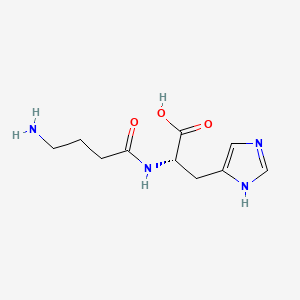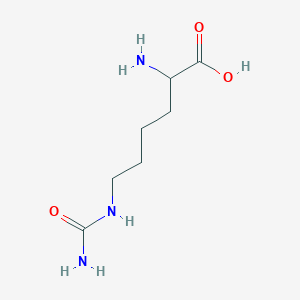
高香草酸
概述
描述
科学研究应用
作用机制
高香草酸通过其作为多巴胺代谢产物的作用发挥作用。 它是由单胺氧化酶和儿茶酚-O-甲基转移酶对多巴胺作用产生的 . 此过程涉及多巴胺的氧化脱氨,然后进行甲基化。 高香草酸然后从尿液中排出,可以通过测量其水平来评估多巴胺代谢和相关疾病 .
类似化合物:
香草扁桃酸: 另一种主要儿茶酚胺代谢物,主要来自肾上腺素和去甲肾上腺素.
高香草醇: 具有类似结构特征的类似化合物.
独特性: 高香草酸在与多巴胺代谢的特定关联方面是独特的,而香草扁桃酸与肾上腺素和去甲肾上腺素代谢相关 . 这种区别使高香草酸在以多巴胺相关神经系统疾病为重点的研究中特别有价值。
生化分析
Biochemical Properties
Homovanillic acid interacts with various enzymes and proteins in biochemical reactions. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This indicates that homovanillic acid interacts with these enzymes during its synthesis. Moreover, it is used as a reagent to detect oxidative enzymes, suggesting that it may interact with these enzymes .
Cellular Effects
Homovanillic acid has several effects on various types of cells and cellular processes. It is associated with dopamine levels in the brain, suggesting that it may influence cell function by modulating dopamine signaling pathways . Additionally, homovanillic acid is used as a marker of metabolic stress caused by 2-deoxy-D-glucose in psychiatry and neuroscience, indicating that it may affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of homovanillic acid involves its interactions with biomolecules and its effects on gene expression. As a major metabolite of dopamine, homovanillic acid is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This suggests that homovanillic acid may bind to these enzymes and possibly inhibit or activate them.
Temporal Effects in Laboratory Settings
The effects of homovanillic acid can change over time in laboratory settings. For instance, elevations of homovanillic acid indicate an over-activation of nervous system function involving neurotransmitters, which is most commonly associated with stress .
Dosage Effects in Animal Models
In animal models, the effects of homovanillic acid can vary with different dosages. For instance, research has shown increased concentrations of homovanillic acid, particularly in the brainstem and hypothalamus, during and immediately following acute exercise .
Metabolic Pathways
Homovanillic acid is involved in the metabolic pathway of dopamine. It is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This suggests that homovanillic acid interacts with these enzymes in its metabolic pathway.
准备方法
化学反应分析
反应类型: 高香草酸经历多种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 常见试剂包括过氧化氢和其他氧化剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应可能涉及溴或氯等卤化剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,高香草酸的氧化会导致醌的形成,而还原会导致醇衍生物的形成。
相似化合物的比较
Vanillylmandelic acid: Another major catecholamine metabolite, primarily derived from epinephrine and norepinephrine.
Homovanillyl alcohol: A related compound with similar structural features.
Uniqueness: Homovanillic acid is unique in its specific association with dopamine metabolism, whereas vanillylmandelic acid is associated with epinephrine and norepinephrine metabolism . This distinction makes homovanillic acid particularly valuable in studies focused on dopamine-related neurological conditions.
属性
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059791 | |
| Record name | Homovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Homovanillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000823 [mmHg] | |
| Record name | Homovanillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-08-1 | |
| Record name | Homovanillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homovanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homovanillic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOVANILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X77S6GMS36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Homovanillic acid in the context of dopamine research?
A1: Homovanillic acid is a major metabolite of dopamine, serving as a valuable marker for assessing dopamine turnover in the brain and body. [, ] By measuring homovanillic acid levels, researchers can gain insights into dopaminergic activity, which is crucial for understanding conditions like Parkinson's disease and schizophrenia. [, ]
Q2: How do researchers study the effects of drugs on dopamine metabolism using homovanillic acid?
A2: Researchers utilize techniques like microdialysis to measure extracellular levels of homovanillic acid in specific brain regions, such as the striatum, in response to drug administration. [, ] This allows them to assess how different drugs impact dopamine release and metabolism. For example, drugs like levodopa, which is converted to dopamine in the brain, have been shown to significantly elevate homovanillic acid levels in the striatum, reflecting increased dopamine turnover. []
Q3: How does stress affect dopamine release and how is this reflected in homovanillic acid levels?
A3: Studies using microdialysis have revealed that stress induces a global activation of dopaminergic systems. [] This activation is reflected in increased extracellular dopamine levels, accompanied by generally increased homovanillic acid levels, though these responses can be variable. []
Q4: Can homovanillic acid levels in cerebrospinal fluid (CSF) provide insights into dopamine metabolism in specific brain regions?
A4: Yes, research suggests that homovanillic acid levels in CSF can reflect levels in specific brain regions. For example, studies in dogs have shown that the ratio of homovanillic acid concentration in the caudate nucleus to its concentration in ventricular CSF remained consistent both in control animals and those treated with chlorpromazine. [] This suggests that CSF homovanillic acid levels can serve as an indicator of homovanillic acid levels in the caudate nucleus.
Q5: Are there variations in homovanillic acid levels across different age groups?
A5: Studies have shown a significant decline in striatal dopamine levels and an increase in the homovanillic acid/dopamine molar ratio with increasing age. [] This suggests alterations in dopamine metabolism with age.
Q6: What are the common analytical techniques used for measuring homovanillic acid levels in biological samples?
A6: Several analytical methods are available for homovanillic acid quantification. These include:* High-performance liquid chromatography (HPLC) with electrochemical detection: This method is widely used due to its sensitivity and selectivity in measuring homovanillic acid in various biological matrices. [, , , ] * Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and specificity, allowing for simultaneous measurement of homovanillic acid and other related metabolites. [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity, enabling rapid and robust determination of homovanillic acid in clinical settings. []* Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and reliable alternative for quantifying homovanillic acid in urine samples. []
Q7: How are homovanillic acid measurements used in clinical practice?
A7: Homovanillic acid, alongside vanillylmandelic acid, is utilized as a clinical biomarker for diagnosing neuroblastoma, a childhood cancer. [, ] Elevated levels of these metabolites in urine can indicate the presence of the tumor.
Q8: What are the limitations of using homovanillic acid as a biomarker?
A8: While a useful marker, certain factors can influence homovanillic acid levels, including diet, medications, and stress. [, , ] Therefore, interpreting homovanillic acid measurements requires careful consideration of these factors. For example, administration of ibuprofen has been shown to interfere with the accurate measurement of homovanillic acid in urine samples using capillary gas chromatography with flame ionization detection. [] This highlights the importance of considering potential interferences when interpreting homovanillic acid measurements.
Q9: Can genetic factors influence homovanillic acid levels?
A9: Yes, studies have shown that genetic polymorphisms can impact homovanillic acid levels. For instance, the MTHFR C677T polymorphism has been linked to lower plasma homovanillic acid levels in alcohol-dependent patients. []
Q10: Are there any applications of homovanillic acid outside of dopamine research?
A10: Yes, research has identified homovanillic acid as a potential electron donor for prostaglandin H synthase (PGH-synthase), an enzyme involved in prostaglandin synthesis. [] This finding suggests a broader role for homovanillic acid in cellular processes beyond dopamine metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

